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Molecular Structure and Mechanism of Action

Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula

C₁₈H₁₈ClF₅N₆O and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core,

a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].

A pivotal X-ray crystallography study revealed that Cevipabulin has a unique dual-binding mechanism. It

binds not only to the well-characterized vinblastine site on β-tubulin but also to a novel seventh site on α-

tubulin [3]. Binding at this novel α-tubulin site pushes the αT5 loop outward, making the non-exchangeable

GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated

degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidines like Cevipabulin is highly sensitive to substitutions at the C6

and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether

a compound in this class acts as a microtubule stabilizer or disruptor [2].

The table below summarizes the impact of key structural modifications:
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Structural Feature &
Position

Impact on Activity & Function Key Evidence

C6 Substituent Determines MT-stabilizing vs.

destabilizing activity. Certain alkoxide
side chains (as in Cevipabulin) are

linked to tubulin degradation.

Replacing the alkoxide with fluorine

switches activity from degradation to
pure stabilization [2].

C7 Chiral Side
Chain

(S)-1,1,1-trifluoropropan-2-amine is

crucial for high-affinity binding to the
vinblastine site.

The stereochemistry and

trifluoromethyl group are essential
for optimal interaction with the

tubulin protein [2].

Triazolopyrimidine
Core

Serves as a privileged scaffold for

binding to tubulin. Preferred over a
phenylpyrimidine core for achieving

desired MT-stabilizing profile.

The core structure itself is essential

for the anti-mitotic activity, but its
effects are modulated by the C6/C7

substituents [2].

Key Biological and Pharmacological Data

Cevipabulin exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table

below.

Assay Type /
Model

Result / Value Notes / Context

Cytotoxicity
(IC₅₀)

18-40 nM Range across human tumor cell lines (e.g., ovarian,
breast, prostate) [1].

In Vivo
Antitumor
Activity

Active at 15-20 mg/kg (IV);
25 mg/kg (Oral)

Dose-dependent inhibition of human tumor
xenografts (e.g., colon adenocarcinoma,

glioblastoma) in mice [1].

Tubulin
Degradation

Yes (Post-transcriptional,

Proteasome-dependent)

Observed in HeLa, Hct116, H460, and SU-DHL-6

cell lines; blocked by proteasome inhibitor MG132
[3].
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Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core

experiments cited in the literature.

1. Cell-Based Microtubule Stabilization Assay [2]

Purpose: To evaluate compound-dependent changes in tubulin polymerization and total tubulin

levels.
Procedure:

Cell Culture & Treatment: Culture QBI293 cells (or other relevant line). Treat cells with the test
compound (e.g., 1 and 10 µM) for 4 hours. Include controls (DMSO as negative, 100 nM

Cevipabulin as positive).
Cell Lysis: Lyse cells to extract proteins.

ELISA Measurement: Quantify levels of acetylated α-tubulin (AcTub, a marker of stable
microtubules) and total α-tubulin (α-Tub) in lysates using specific antibodies in an ELISA.

Data Analysis: Calculate fold-change in AcTub levels relative to DMSO control. To normalize
for inter-assay variability, also normalize the values to the response induced by the 100 nM

Cevipabulin positive control.

2. Tubulin Degradation Assay [3]

Purpose: To confirm that a reduction in tubulin protein is due to post-transcriptional degradation via

the proteasome pathway.
Procedure:

Treatment: Treat cancer cells (e.g., HeLa) with the compound over a time course (e.g., 0-24
hours) and a dose range.

Immunoblotting (Western Blot): Analyze cell lysates by Western blot using antibodies against
α-tubulin and β-tubulin. Use an antibody for a stable protein (e.g., GAPDH) as a loading control.

Proteasome Inhibition: Co-treat cells with the compound and a proteasome inhibitor (e.g.,
MG132). Perform Western blot as in the previous step. A blockage of tubulin reduction by

MG132 confirms proteasome-dependent degradation.
qPCR Analysis: Isolate mRNA from treated and untreated cells. Perform quantitative PCR

(qPCR) using primers for α- and β-tubulin. No change in mRNA levels confirms the effect is
post-transcriptional.

Cevipabulin's Dual Binding Mechanism
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The following diagram illustrates the unique dual-binding mechanism of Cevipabulin to the αβ-tubulin

heterodimer, which underpins its distinct biological activity.

Cevipabulin Dual Binding to Tubulin
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This diagram illustrates Cevipabulin's simultaneous binding to the vinblastine site on β-tubulin and a novel

site on α-tubulin. The binding at the novel α-tubulin site is responsible for making the non-exchangeable

GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].
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Research Implications and Future Directions

Cevipabulin's identification of a novel binding site on α-tubulin opens a new avenue for developing tubulin

degraders as a new generation of antimicrotubule drugs [3]. Furthermore, the profound effect of the C6

substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for

medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines

with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner

mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases

[2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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